molecular formula C22H27N3O3 B2821831 4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine CAS No. 2379988-10-8

4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine

Cat. No.: B2821831
CAS No.: 2379988-10-8
M. Wt: 381.476
InChI Key: UVHOVUSKPMQXHN-UHFFFAOYSA-N
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Description

4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by the introduction of the oxane moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.

    Introduction of the Oxane Moiety: This step may involve the use of oxane derivatives and appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine: shares structural similarities with other piperidine and pyrimidine derivatives.

    Piperidine Derivatives: Compounds like 4-(1-piperidinyl)pyridine have similar piperidine rings.

    Pyrimidine Derivatives: Compounds such as 4,6-dimethyl-2-pyrimidinyl derivatives share the pyrimidine ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of the piperidine, pyrimidine, and oxane moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

oxan-4-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-22(19-8-12-27-13-9-19)25-10-6-17(7-11-25)15-28-21-14-20(23-16-24-21)18-4-2-1-3-5-18/h1-5,14,16-17,19H,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHOVUSKPMQXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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